ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate

Description

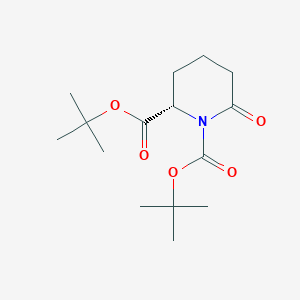

The compound ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate (hypothetical structure based on user query) is a chiral piperidine derivative featuring a six-membered ring with one nitrogen atom, an oxo group at position 6, and two tert-butyl ester groups at positions 1 and 2. While the exact data for this compound are absent in the provided evidence, structural analogs such as ditert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate (CAS 91229-91-3) are available for comparison. The pyrrolidine analog has a molecular weight of 285.34 g/mol, a density of 1.102 g/cm³, and a boiling point of 396.9°C . Piperidine and pyrrolidine scaffolds are critical in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds.

Properties

IUPAC Name |

ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-14(2,3)20-12(18)10-8-7-9-11(17)16(10)13(19)21-15(4,5)6/h10H,7-9H2,1-6H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHNUTLFXNXQFB-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and carbonyl compounds.

Introduction of Oxo and Ester Groups: The oxo group is introduced through oxidation reactions, while the ester groups are typically introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Ditert-butyl (2S)-5-Oxopyrrolidine-1,2-Dicarboxylate (Pyrrolidine Analogs)

Key Differences :

- Ring Size : The target compound (piperidine) has a six-membered ring, while the pyrrolidine analog is five-membered. Smaller rings like pyrrolidine exhibit higher ring strain, which may influence reactivity and binding affinity.

- Physical Properties : The pyrrolidine derivative has a lower molecular weight (285.34 vs. ~300–310 estimated for piperidine) and higher density (1.102 g/cm³) compared to typical piperidine derivatives .

1-tert-Butyl 2-Methyl (2S,3S/R)-3-Hydroxypyrrolidine-1,2-Dicarboxylates

Key Differences :

- Substituents : These compounds (CAS 130966-46-0 and 757961-41-4) feature a hydroxyl group at position 3 instead of an oxo group, enhancing hydrogen-bonding capacity.

- Ester Groups: The combination of tert-butyl and methyl esters (vs.

Dimethyl/Diisopropyl 1,3-Dioxolane-4,5-Dicarboxylates

Key Differences :

- Core Structure: The 1,3-dioxolane ring is non-nitrogenous and fused to a hydroxyphenyl group, enabling π-π stacking interactions absent in piperidine derivatives.

- Biological Activity : These compounds (e.g., Compound 7 ) exhibit broad-spectrum antimicrobial activity with MIC values ranging from 4.8 to 5000 µg/mL against pathogens like S. aureus and C. albicans. Their potency is attributed to the hydroxyphenyl moiety, which is absent in the target compound .

Ditert-butyl Pyrazolidine-1,2-Dicarboxylate

Key Differences :

Data Tables

Table 1. Structural and Physical Properties

Critical Analysis of Structural Impact on Properties

- Ester Bulkiness : Tert-butyl esters enhance lipophilicity and metabolic stability but may reduce solubility. Methyl/isopropyl esters (as in dioxolane derivatives) improve solubility but are more prone to hydrolysis .

- Oxo vs. Hydroxyl : The oxo group in the target compound may limit hydrogen-bonding interactions compared to hydroxyl-containing analogs, affecting target selectivity .

Biological Activity

Ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate is a heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure that includes a piperidine ring with two tert-butyl groups and two carboxylate functionalities. Its chemical formula is , and it has a molecular weight of 299.37 g/mol. The compound's IUPAC name reflects its stereochemistry and functional groups, which are crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes involved in metabolic pathways. It acts as both an electrophile and a nucleophile in synthetic pathways, which facilitates its role in drug metabolism and detoxification processes. Notably, it has been implicated in synthesizing analogs that exhibit anticoagulant properties through inhibition pathways involving factor Xa .

Biological Activity and Applications

Research indicates that this compound may exhibit several biological activities:

- Anticoagulant Effects : The compound has shown promise in inhibiting factor Xa, an essential enzyme in the coagulation cascade. This suggests potential applications in developing anticoagulant drugs.

- Enzyme Interactions : Studies have demonstrated that this compound can interact with various metabolic enzymes, potentially influencing drug metabolism.

Case Studies

- Anticoagulant Activity : A study explored the synthesis of analogs derived from this compound that exhibited significant anticoagulant activity. These analogs were tested for their ability to inhibit factor Xa, showing effective dose-response relationships.

- Metabolic Pathway Investigations : Research into the metabolic pathways involving this compound revealed its potential role in drug detoxification processes. The compound's interactions with cytochrome P450 enzymes were evaluated, indicating a capacity to modulate drug metabolism .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound derivatives. These derivatives have been evaluated for their biological activities through various assays:

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Identified potent inhibitors of factor Xa | Anticoagulant |

| Study 2 | Investigated enzyme interactions with cytochrome P450 | Modulation of drug metabolism |

| Study 3 | Synthesized analogs showing improved stability | Enhanced pharmacokinetic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.